molecular formula C22H12 B094379 Anthanthrene CAS No. 191-26-4

Anthanthrene

Cat. No.: B094379
CAS No.: 191-26-4
M. Wt: 276.3 g/mol
InChI Key: YFIJJNAKSZUOLT-UHFFFAOYSA-N
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Description

Anthanthrene is a large polycyclic aromatic hydrocarbon known for its extended conjugation and unique electronic properties. It is a member of the peri-acenoacene family and is characterized by its planar geometry and high thermal stability.

Mechanism of Action

Target of Action

Anthanthrene, a type of polycyclic aromatic hydrocarbon (PAH), has been found to interact with various cellular proteins . These proteins are essential for the viability of cancer cells

Mode of Action

This compound’s mode of action is primarily through its interaction with these cellular proteins . It inhibits cancer progression by targeting these proteins . A bromo-substituted this compound has a unity intersystem crossing (ISC) yield due to an ISC rate constant of 2.5 × 10^10 s^−1 caused by heavy-atom induced, spin–orbit coupling .

Biochemical Pathways

It is known that this compound and its derivatives inhibit cancer progression by targeting essential cellular proteins

Pharmacokinetics

This compound derivatives have been found to interact with bovine serum albumins, showing aggregation-induced emission (aie) characteristics in physiological conditions . This suggests that this compound may have some bioavailability in physiological environments.

Result of Action

The result of this compound’s action is primarily seen in its anticancer effects. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis . Additionally, this compound derivatives exhibit strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .

Action Environment

This compound is a PAH that is released into the environment via the combustion of fossil fuels, coke oven emissions, and vehicle exhausts, as well as naturally from forest fires and volcanic eruptions . These environmental factors may influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthanthrene can be synthesized through various methods, including the dibenzannulation of peri-acenoacenes. One common synthetic route involves the use of 4,10-dibromoanthanthrone (vat orange 3) as a starting material. The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules . Another method involves the sulfur-doping of this compound to create effective organic photocatalysts for metal-free atom transfer radical polymerization and photoinduced electron/energy transfer addition-fragmentation chain-transfer polymerization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include steps such as bromination, cross-coupling reactions, and purification through crystallization or chromatography. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4,10-dibromo-6,12-bis(triisopropylsilylethynyl)this compound and 2-formylbenzeneboronic acid is a common method to functionalize this compound .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions using bromine or chlorine are common, followed by nucleophilic substitution with various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cross-coupling reaction mentioned above can yield phenyl-annulated peri-acenoacenes with increased stability and altered electronic properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, extended conjugation, and strong absorption in the visible region. These properties make it particularly suitable for applications in organic electronics and as a building block for more complex organic molecules .

Properties

IUPAC Name

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJJNAKSZUOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075452
Record name Anthanthrene
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline]
Record name Anthanthrene
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CAS No.

191-26-4
Record name Anthanthrene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthanthrene
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Record name Anthanthrene
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Record name Dibenzo[def,mno]chrysene
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Record name ANTHANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Anthanthrene (dibenzo[def,mno]chrysene) has a molecular formula of C22H12 and a molecular weight of 276.33 g/mol. []

A: this compound exhibits strong UV-Vis absorption in the near-UV and visible regions. [] Its fluorescence emission can be tuned in the blue region (λmax = 437-467 nm) through structural modifications. [] this compound derivatives display strong J-aggregation in solution and the solid state. []

A: this compound derivatives demonstrate excellent photostability. [] The triplet lifetimes of this compound derivatives range from 31-1200 μs and increase with decreasing intersystem crossing (ISC) yields. [] Bromo-substituted this compound exhibits the shortest triplet lifetime due to heavy-atom-induced spin-orbit coupling leading to a high ISC rate. []

A: this compound derivatives are explored as semiconductors in organic field-effect transistors (OFETs), exhibiting hole mobility up to 1.1 cm2 V-1 s-1. [] They also function as donor materials in organic solar cells, achieving power conversion efficiencies up to 2.4%. []

A: Increasing substitution with phenyl and p-tBu-phenyl groups generally leads to red-shifts in the absorption and fluorescence spectra of this compound and anthanthrone derivatives. [] These substituents also influence triplet lifetimes and triplet-triplet annihilation rates. Increased steric bulk from the substituents correlates with decreased annihilation rates. []

A: The introduction of triisopropylsilyl- (TIPS) or H-terminated ethynyl groups in this compound derivatives allows for the tuning of singlet and triplet energy levels, making them suitable for potential applications in singlet fission and triplet fusion processes. []

A: Ladderized this compound units with an sp3 carbon bridge exhibit a reduced dihedral angle between the this compound unit and adjacent units in conjugated polymers. This reduced steric hindrance results in a red-shift of the absorption spectrum by approximately 25 nm. []

ANone: The provided research focuses on the photophysical and electronic properties of this compound and its derivatives, primarily for applications in organic electronics. No direct catalytic applications of this compound are discussed.

A: Linear Combination of Atomic Orbitals (LCAO) calculations accurately predict the electronic transitions, transition moment directions, and magnetic circular dichroism (MCD) signs of this compound, demonstrating good agreement with experimental data. [] Density Functional Theory (DFT) calculations were employed to investigate the solvation effects on chrysazin semiquinone, a molecule related to this compound research. [] DFT and Time-Dependent DFT (TDDFT) calculations were used to study the electronic structures and excitation energies of this compound-based dye molecules for solar cell applications. []

A: The incorporation of long ethylene glycol side chains significantly enhances the aqueous solubility of this compound derivatives, enabling their use as polarity-sensitive fluorescent probes in aqueous environments. []

A: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds often associated with environmental pollution and potential health risks. Studies have shown that this compound exhibits considerable bacterial mutagenicity in Salmonella typhimurium strains after metabolic activation. [] Animal studies using the lung implantation method in rats indicate this compound possesses carcinogenic potential, although with lower potency compared to benzo[a]pyrene. []

A: Research has identified three main pathways for the microsomal biotransformation of this compound: []

    ANone: Researchers employ a variety of techniques for characterization, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound and other PAHs in complex environmental and food samples. [, , , , ]
    • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or UV-Vis detectors for separation and analysis of this compound derivatives. []
    • UV-Vis Spectroscopy: Used to study the absorption properties and aggregation behavior of this compound derivatives. [, , , , , ]
    • Fluorescence Spectroscopy: Employed to investigate the emission properties, lifetimes, and quantum yields of this compound derivatives. [, , , , , ]
    • Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides insights into the formation and dynamics of triplet states in this compound derivatives. []
    • Cyclic Voltammetry: Used to determine the electrochemical properties and energy levels of this compound-based molecules. [, , ]
    • X-ray Crystallography: Reveals the solid-state structures of this compound derivatives, providing information on molecular packing and potential intermolecular interactions. []

    A: this compound is identified as a significant PAH pollutant in various environmental matrices, including: [, , ] * Smoked fish: Generated during the smoking process. * Airborne dust: Originating from combustion processes, particularly engine fuel emissions. * Lake sediments: Accumulating from various sources, including atmospheric deposition and runoff.

    A: Yes, single-molecule spectroscopic techniques have been applied to study the photophysical properties and light-matter interactions of individual dibenzanthracene molecules embedded in a naphthalene crystal matrix. []

    A: Research demonstrates the successful use of a microchip capillary electrophoresis system for the analysis of PAHs, including this compound, in laboratory standards, environmental samples, and a Martian analogue sample. This highlights the potential application of this compound analysis in planetary exploration. [, ]

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